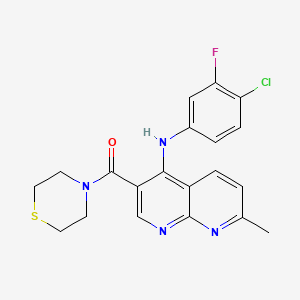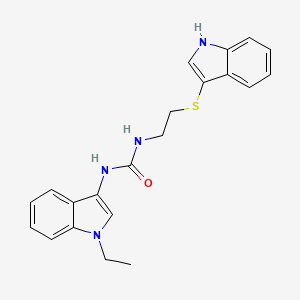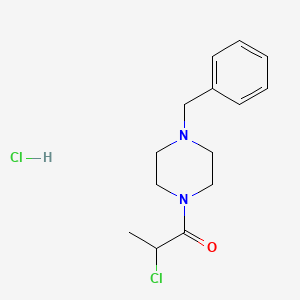![molecular formula C15H18ClN3O B2678994 5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride CAS No. 1820580-85-5](/img/structure/B2678994.png)
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole hydrochloride is a complex organic compound Its unique structure consists of multiple rings and heteroatoms, making it a subject of interest in various fields of scientific research
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process. One common approach starts with the formation of the cyclopentapyrrole ring followed by its functionalization.
Reaction conditions often include controlled temperature and pressure, using catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity.
Continuous flow chemistry might be used to enhance efficiency, allowing for better control over the reaction parameters and safer handling of reactive intermediates.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of more complex oxides.
Reduction: : Reduction can lead to the cleavage of certain bonds within the molecule, altering its structure significantly.
Substitution: : It can participate in substitution reactions where specific atoms or groups are replaced with others under appropriate conditions.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, hydrides for reduction, and halides for substitution are commonly used.
The conditions usually involve specific pH ranges, solvents, and temperatures that favor the desired reaction path.
Major Products Formed
Depending on the reaction type, the products can vary. Oxidation often yields oxadiazole derivatives, reduction can produce simpler amines or alcohols, and substitution can introduce new functional groups into the compound.
In Chemistry
Used as a building block for synthesizing more complex molecules due to its reactive nature. In Biology and Medicine :
Explored for potential pharmaceutical applications, such as antimicrobial or anticancer agents, due to its bioactive properties. In Industry :
Utilized in the development of novel materials with specific chemical and physical characteristics.
Molecular Targets and Pathways
The compound interacts with specific molecular targets, such as enzymes or receptors, influencing their activity.
It may modulate signaling pathways that are crucial for cellular processes, leading to its biological effects.
Comparison with Other Compounds
Compared to similar compounds, this compound exhibits unique structural features, such as its fused ring system and oxadiazole moiety.
Similar compounds include various derivatives of oxadiazoles and cyclopentapyrroles, each with distinct properties and applications.
List of Similar Compounds
3-phenyl-1,2,4-oxadiazole derivatives
Cyclopentapyrrole compounds
Other heterocyclic compounds with bioactive properties.
Hopefully this helped expand your knowledge on this intricate compound. Want to explore anything else in particular about it?
Propiedades
IUPAC Name |
5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15;/h1-3,5-6,12,16H,4,7-10H2;1H/t12-,15-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJBHUSVCBJUBU-XRZFDKQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-oxo-2-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,2,4-thiadiazol-5-yl}benzenecarboxamide](/img/structure/B2678911.png)

![1-(3-chlorophenyl)-4-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2678914.png)
![2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2678916.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2678918.png)

![2-Chloro-N-[1-(1-ethylpyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2678920.png)

![N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-4-(thiophen-3-yl)benzamide](/img/structure/B2678923.png)
![N-(2-((6-methoxybenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2678924.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B2678927.png)

![1-[4-(benzyloxy)phenyl]ethan-1-one oxime](/img/structure/B2678931.png)
![1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2678933.png)
